molecular formula C13H10N2 B1311210 5-Phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 611205-38-0

5-Phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1311210
CAS No.: 611205-38-0
M. Wt: 194.23 g/mol
InChI Key: HJJLFNJCRBRHSS-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group attached at the 5-position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

5-Phenyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . The compound interacts with the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a valuable tool in cancer research.

Cellular Effects

In cellular studies, this compound has demonstrated significant effects on various cell types. It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-metastatic agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs. As a hinge binder, the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This binding prevents ATP from accessing the kinase domain, thereby inhibiting the receptor’s kinase activity. The compound’s methoxyphenyl motif also occupies a hydrophobic pocket in the ATP site, enhancing its binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies have shown that continuous exposure to the compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to sustain its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including weight loss and hepatotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Cytochrome P450 enzymes, particularly CYP3A4, play a key role in its metabolism . The compound’s metabolites are excreted mainly through the urine, with minor amounts being eliminated via feces . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, including P-glycoprotein, which can affect its bioavailability and distribution . Its accumulation in specific tissues, such as the liver and kidneys, highlights the need for careful monitoring of potential toxicities during treatment .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound’s localization is influenced by its physicochemical properties, including its hydrophobicity and molecular size . Post-translational modifications, such as phosphorylation, can also affect its distribution within cells . Understanding these factors is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl group at the 5-position. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrrolo[2,3-b]pyridine core .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and scalability. Industrial processes may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .

Scientific Research Applications

5-Phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 5-position but shares the core structure.

    5-Phenyl-1H-pyrrolo[3,4-b]pyridine: Similar structure but with a different ring fusion pattern.

    Pyrrolopyrazine derivatives: Contain a pyrazine ring instead of a pyridine ring.

Uniqueness: 5-Phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the phenyl group, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLFNJCRBRHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437756
Record name 5-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611205-38-0
Record name 5-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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